molecular formula C14H11BrN2 B5803838 1-(4-溴苄基)-1H-苯并咪唑

1-(4-溴苄基)-1H-苯并咪唑

货号 B5803838
分子量: 287.15 g/mol
InChI 键: WEFVHHCZEFZEPB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-bromobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been synthesized using various methods. Research has shown that this compound exhibits significant biological activity and has the potential to be used in the treatment of various diseases.

科学研究应用

α-葡萄糖苷酶抑制、抗菌和抗氧化活性

1-(4-溴苄基)-1H-苯并咪唑衍生物因其抑制 α-葡萄糖苷酶(一种与糖尿病管理相关的酶)的潜力而受到研究。一些衍生物对革兰氏阳性和革兰氏阴性细菌表现出显着的抗菌特性,并表现出显着的抗氧化活性,特别是在清除 ABTS 和 DPPH 自由基方面,使其成为氧化应激相关疾病的治疗应用的候选药物 (Menteşe, Ülker, & Kahveci, 2015).

腐蚀抑制

该化合物已被研究其在腐蚀抑制中的作用,特别是对酸性溶液中的铜。它充当阳极抑制剂,对铜电极表现出保护作用,表明其在材料科学和工程应用中的效用 (姜金枝,2008).

抗增殖活性

1-(4-溴苄基)-1H-苯并咪唑衍生物已被合成并测试其对各种人类癌细胞系的抗增殖活性。一些衍生物对特定细胞系表现出细胞毒性,表明其作为抗癌剂开发的潜力 (Nawrocka 等人,2004).

酪氨酸酶抑制

1-(4-溴苄基)-1H-苯并咪唑的衍生物已显示出对蘑菇酪氨酸酶(一种参与黑色素合成的酶)的有效抑制活性。这表明它们在化妆品和药物应用中对诸如色素沉着过度或黑色素瘤等疾病的潜在用途 (Mahdavi 等人,2018).

抗菌和抗癌研究

苄基取代的衍生物,包括 1-(4-溴苄基)-1H-苯并咪唑,已对其对常见细菌菌株的抗菌特性和对人类癌细胞系的细胞毒性进行了研究。这些研究表明在开发新的抗菌剂和抗癌剂方面具有广阔的前景 (Patil 等人,2010).

抗哮喘和抗糖尿病特性

1-(4-溴苄基)-1H-苯并咪唑的一些新型 N-取代衍生物已显示出潜在的抗哮喘和抗糖尿病特性,丰富了其药理应用的多样性 (Vinodkumar 等人,2008).

属性

IUPAC Name

1-[(4-bromophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFVHHCZEFZEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-1H-benzimidazole

Synthesis routes and methods I

Procedure details

1-Bromo-4-(bromomethyl)benzene (2.50 g, 10 mmol), 1H-benzo[d]imidazole (1.181 g, 10.0 mmol), potassium hydroxide (0.561 g, 10.0 mmol), potassium carbonate (1.382 g, 10.0 mmol) and tetrabutylammonium bromide (0.161 g, 0.5 mmol) was mixed in xylenes (60 mL). The reaction mixture was heated at 139° C. overnight. The hot reaction mixture was filtered and washed with hot xylenes. The solvent was evaporated and the residue was purified by flash column chromatography using dichloromethane/methanol (95:5 to 80:20) as mobile phase to give 1-(4-Bromobenzyl)-1H-benzo[d]imidazole (1.193 g, 42%). 1H NMR (CDCl3) δ 5.31 (s, 2H), 7.05 (m, 2H), 7.28 (m, 3H), 7.46 (m, 2H), 7.82 (m, 1H), 7.95 (s, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.181 g
Type
reactant
Reaction Step One
Quantity
0.561 g
Type
reactant
Reaction Step One
Quantity
1.382 g
Type
reactant
Reaction Step One
Quantity
0.161 g
Type
catalyst
Reaction Step One
[Compound]
Name
xylenes
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% in mineral oil, 1.86 g, 46.6 mmol) in dry DMF (5 mL) under nitrogen and cooled to 0° C. was added a solution of benzimidazole (5.0 g, 42.2 mmol) in DMF (15 mL) and the reaction mixture was allowed to stir for 30 min at room temperature. The reaction mixture was cooled to 0° C. and a solution of 4-bromobenzyl bromide (10.6 g, 42.4 mmol) in DMF (10 mL) was added dropwise and the reaction mixture was allowed to warm to room temperature overnight. The solvent was removed under reduced pressure and the residue partitioned between saturated aqueous sodium chloride and ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried (Na2SO4) and evaporated. The crude product was triturated with ethyl ether and recovered by filtration. Yield: 70%. LCMS (ESI+) 387.2 and 389.2 (MH+).
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(4-bromobenzyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-(4-bromobenzyl)-1H-benzimidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。